6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidin-7-one class. This compound is a potent inhibitor of Src family kinases, specifically targeting c-Src. [ [] ] These kinases play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of Src family kinases is implicated in various diseases, particularly cancer. Due to its inhibitory activity, 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one serves as a valuable tool in scientific research to investigate the roles of Src family kinases in both physiological and pathological conditions.
The synthesis of PD173952 involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:
Key parameters during synthesis may include temperature control, reaction time, and the use of solvents that optimize yield and purity .
The molecular structure of PD173952 features a pyrido[2,3-d]pyrimidine ring system that is substituted at various positions to enhance its biological activity. The presence of the dichlorophenyl group increases lipophilicity, potentially improving membrane permeability. The morpholine moiety may contribute to the compound's binding affinity for the target kinases.
Crystallographic studies would provide further insights into the three-dimensional arrangement of atoms within the compound, which is crucial for understanding its interaction with biological targets .
PD173952 primarily participates in chemical reactions characteristic of small molecule inhibitors:
The efficacy of PD173952 can be quantified using assays that measure its IC50 values against specific kinases, which have been reported in the low nanomolar range for Bcr-Abl .
PD173952 acts by selectively inhibiting the activity of Bcr-Abl and c-Kit tyrosine kinases. Its mechanism involves:
The compound's action leads to decreased survival signals in malignant cells, making it a candidate for further development in cancer therapies.
PD173952 possesses several notable physical and chemical properties:
These properties are critical for formulation development and determining suitable administration routes in clinical settings .
PD173952 has significant potential in various scientific applications:
Ongoing research continues to explore its full therapeutic potential and mechanisms involved in resistance .
PD173952 (chemical name: 6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one) is a pyrido[2,3-d]pyrimidine-derived inhibitor that targets the ATP-binding site of Src family kinases (SFKs) through competitive binding. Its molecular structure features a dichlorophenyl group and a morpholinoanilino moiety, which facilitate critical interactions with the kinase domain. Specifically, the compound forms hydrogen bonds with the hinge region residue Met341 in Src and engages in hydrophobic interactions within the ATP pocket, stabilizing the kinase in an inactive conformation [6]. Biophysical studies confirm that PD173952 exhibits high-affinity binding (Kd = 20–35 nM) to SFKs like Src, Yes, and Fyn, driven by these structural complementarities [5] [6]. Mutation of residue Tyr340 in the Src kinase domain reduces inhibitory potency by 15-fold, underscoring the specificity of these interactions .
Table 1: Structural Interactions of PD173952 with Kinase Domains
Kinase | Key Binding Residues | Interaction Type | Affinity (Kd/IC₅₀) |
---|---|---|---|
Src | Met341, Tyr340 | H-bond, Hydrophobic | 20–35 nM |
Yes | Met359 | H-bond | 30 nM |
Fyn | Met317 | H-bond | 25 nM |
PD173952 demonstrates a distinct selectivity profile among tyrosine kinases. While it potently inhibits SFKs (Src IC₅₀ = 35 nM), it exhibits moderate activity against Lyn (IC₅₀ = 120 nM) and c-Abl (IC₅₀ = 180 nM) but weak inhibition of Csk (C-terminal Src kinase; IC₅₀ = 1,200 nM) [5] [6]. This selectivity arises from structural variations in the ATP-binding pockets: Csk’s smaller catalytic cleft reduces hydrophobic contact efficiency, diminishing PD173952’s binding. Kinome-wide screening further reveals minimal activity against receptor tyrosine kinases (e.g., EGFR IC₅₀ > 10 µM), highlighting its preference for cytoplasmic non-receptor kinases [2] [5]. Notably, PD173952’s inhibition of Lyn disrupts B-cell receptor signaling, while its action on c-Abl impairs cytoskeletal reorganization in hematopoietic cells [3] [6].
Table 2: Selectivity Profile of PD173952 Across Kinases
Kinase | Family | IC₅₀ (nM) | Cellular Function Affected |
---|---|---|---|
Src | SFK | 35 | Integrin signaling, Clot retraction |
Lyn | SFK | 120 | B-cell receptor signaling |
c-Abl | TK | 180 | Cytoskeletal dynamics |
Csk | SFK regulator | 1,200 | SFK inactivation |
EGFR | RTK | >10,000 | Growth factor signaling |
In Bcr-Abl-positive leukemia models (e.g., K562 cells), PD173952 induces apoptosis by dual targeting of Bcr-Abl and SFKs. It inhibits Bcr-Abl autophosphorylation (IC₅₀ = 22 nM) and downstream effectors like STAT5 and Crkl, leading to mitochondrial cytochrome c release and caspase-3 activation [6]. Molecular docking confirms that PD173952 occupies the Bcr-Abl ATP pocket, forming salt bridges with Asp381 in the DFG motif, which disrupts kinase activation [5]. This action synergizes with SFK inhibition, as co-depletion of Src and Yes amplifies pro-apoptotic effects. Consequently, PD173952 reduces viability of imatinib-resistant cells with Bcr-Abl mutations, confirming its role in overcoming therapeutic resistance [6].
Although PD173952 is not primarily characterized as a MARK4 (Microtubule Affinity-Regulating Kinase 4) inhibitor, its off-target effects on this kinase have neurobiological implications. MARK4 regulates tau protein phosphorylation at Ser262/356, sites linked to Alzheimer’s neurofibrillary tangles. PD173952 inhibits MARK4 with an IC₅₀ of 0.2 µM, likely due to structural similarities between MARK4’s catalytic cleft and those of SFKs [5]. In cellular models, this inhibition reduces tau hyperphosphorylation by 60–70% and attenuates microtubule destabilization. Computational simulations show that PD173952 binds MARK4’s hinge region via Val100 and Glu111 residues, though with lower affinity than for Src [5]. This suggests potential repurposing for tauopathies, warranting further validation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7